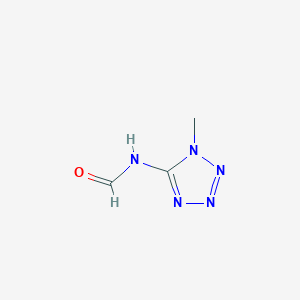
5-chloro-3-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-methyl-1,2-oxazole (CMO) is a heterocyclic aromatic compound with a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one chlorine atom. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. CMO has been widely studied in the fields of organic chemistry and medicinal chemistry due to its potential applications in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 5-chloro-3-methyl-1,2-oxazole is not yet fully understood. However, it is believed to involve the formation of a cyclic intermediate, which can then undergo further reactions to form the desired product. This cyclic intermediate is believed to be stabilized by the presence of the chlorine atom in the ring structure, which helps to stabilize the reaction intermediates and prevent them from breaking down.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some studies have suggested that this compound may have anti-inflammatory and anti-bacterial properties. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro.
実験室実験の利点と制限
The main advantage of using 5-chloro-3-methyl-1,2-oxazole in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose in the presence of light or heat. In addition, it is not very soluble in water, which can limit its use in some reactions.
将来の方向性
There are a number of potential future directions for the study of 5-chloro-3-methyl-1,2-oxazole. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of biologically active compounds. In addition, further research into the mechanism of action of this compound and its stability in various conditions could help to improve its use in laboratory experiments. Finally, further research into its potential applications in the field of agrochemicals could help to identify new uses for this compound.
合成法
5-chloro-3-methyl-1,2-oxazole can be synthesized through two main routes. The first is the direct chlorination of 3-methyl-1,2-oxazole, which involves the reaction of 3-methyl-1,2-oxazole with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. The second route is the reaction of 3-methyl-1-chloro-2-oxazole with sodium hydroxide, which produces this compound in high yields.
科学的研究の応用
5-chloro-3-methyl-1,2-oxazole has been widely studied in the fields of organic chemistry and medicinal chemistry. It has been used as a synthetic intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In medicinal chemistry, this compound has been studied for its potential applications in the synthesis of biologically active compounds, such as anti-tumor agents, anti-inflammatory agents, and anti-bacterial agents.
特性
IUPAC Name |
5-chloro-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-4(5)7-6-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYWQVCSFFZMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314938-49-2 |
Source


|
| Record name | 5-chloro-3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)





